molecular formula C24H23BrN4O4 B2400131 (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223770-14-6

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2400131
CAS No.: 1223770-14-6
M. Wt: 511.376
InChI Key: MNEMANBRSRFFHV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a triazole ring, a bromophenyl group, and an isopropoxyphenyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole and triazole rings, which are common heterocyclic structures in organic chemistry. The bromophenyl and isopropoxyphenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the oxazole and triazole rings. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation due to its size and polarizability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electrophilic and nucleophilic sites present in its structure. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxazole and triazole rings could participate in a variety of reactions depending on their substitution patterns .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point. The compound’s solubility would be influenced by the polar and nonpolar groups present in its structure .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a pharmaceutical, it could interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve studying its reactivity, properties, and potential applications. This could include investigating its potential use as a pharmaceutical, its environmental impact, or its behavior under various conditions .

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMANBRSRFFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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